molecular formula C12H11Cl2NO B3371843 4-(2-Chlorophenoxy)aniline hydrochloride CAS No. 81574-47-2

4-(2-Chlorophenoxy)aniline hydrochloride

Cat. No. B3371843
CAS RN: 81574-47-2
M. Wt: 256.12 g/mol
InChI Key: IMVNZRHEMISKCA-UHFFFAOYSA-N
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Description

“4-(2-Chlorophenoxy)aniline hydrochloride” is an organic compound with the CAS Number: 81574-47-2 . It has a molecular weight of 256.13 . This compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for “4-(2-Chlorophenoxy)aniline hydrochloride” is 1S/C12H10ClNO.ClH/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10;/h1-8H,14H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(2-Chlorophenoxy)aniline hydrochloride” is a powder at room temperature . The compound has a molecular weight of 256.13 .

Scientific Research Applications

Chemical Reactions and Transformations

  • 2-Chloro-4-(methylthio)butanoic acid, a related compound, is a mutagen and suspected gastric carcinogen. It forms reactive intermediates, which may include 1-methyl-2-thietaniumcarboxylic acid, a result of internal displacement of chloride by neighboring-group participation of sulfide sulfur (Jolivette, Kende, & Anders, 1998).

Nephrotoxicity Studies

  • Aniline and its monochlorophenyl derivatives exhibit nephrotoxic potential, with chlorine substitution on the phenyl ring of aniline enhancing this potential (Rankin et al., 1986).

Environmental Science and Detoxification

  • Chlorinated phenols and anilines, including 4-(2-Chlorophenoxy)aniline hydrochloride, are transformed in soil through oxidative coupling reactions. These reactions are influenced by humic constituents such as syringaldehyde or catechol, which are subject to oxidative coupling (Park, Dec, Kim, & Bollag, 1999).

Electrochemical Applications

  • Electrochemical studies have been conducted on solutions containing aniline or chlorophenol, providing insights into the mineralization and degradation processes of these compounds (Sauleda & Brillas, 2001).

Material Science

  • Synthesis of polyurethane cationomers with anil groups, including 4-(2-Chlorophenoxy)aniline hydrochloride, has been explored. These compounds show potential for use in creating polymeric films with fluorescent properties (Buruianǎ et al., 2005).

Carcinogenic Degradation

  • The biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into chloro-hydroxyaniline compounds, which could include 4-(2-Chlorophenoxy)aniline hydrochloride, suggests pathways for the degradation of certain carcinogens (Kolar & Schlesiger, 1975).

Safety and Hazards

The safety information for “4-(2-Chlorophenoxy)aniline hydrochloride” indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled or swallowed . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(2-chlorophenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO.ClH/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10;/h1-8H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVNZRHEMISKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenoxy)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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